Enzymatic Activity Profile: Lack of Inhibition of HMG-CoA Reductase (No Activity)
A key negative finding for 2-(4-hydroxy-4-methylcyclohexyl)acetic acid is its lack of inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This is a critical differentiator from its close analog, the widely known statin pharmacophore. For instance, the active form of atorvastatin inhibits this same enzyme with an IC50 of 8.2 nM [2]. This negative data can be as informative as positive data, guiding selection away from this target.
| Evidence Dimension | Inhibitory Activity against HMG-CoA Reductase |
|---|---|
| Target Compound Data | Lacked significant inhibitory activity |
| Comparator Or Baseline | Active metabolite of Atorvastatin |
| Quantified Difference | Comparator IC50 = 8.2 nM vs. Target Compound inactive |
| Conditions | Rat hepatic microsomal HMG-CoA reductase assay |
Why This Matters
This negative selectivity is a key piece of evidence for researchers aiming to modulate pathways without interfering with cholesterol biosynthesis.
- [1] BindingDB: Assay entry for ChEMBL_80637 (CHEMBL692515). View Source
- [2] Holdgate, G. A., et al. (2003). Molecular mechanism for the inhibition of HMG-CoA reductase by statins. *Drug Discovery Today*, 8(10), 442-449. View Source
